3-Benzyl-4-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family, characterized by its chromenone structure. The molecular formula is with a molecular weight of 266.29 g/mol. This compound features a benzyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the chromenone ring. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic properties.
The chemical reactivity of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions, while the benzyl group can undergo electrophilic aromatic substitution. Typical reactions include:
Research indicates that compounds within the coumarin class, including 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, exhibit a variety of biological activities:
The synthesis of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include:
For example, a general synthetic route involves heating resorcinol with benzaldehyde and a methylating agent in an acidic medium to yield the desired coumarin derivative.
3-Benzyl-4-hydroxy-8-methyl-2H-chromen-2-one has potential applications in various fields:
Interaction studies involving 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one often focus on its binding affinity to biological targets. For instance:
Several compounds share structural similarities with 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one. Here are some notable examples:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one | Structure | 1.00 |
| 3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one | Structure | 0.96 |
| 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | Structure | 0.99 |
| 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | Structure | 0.99 |
The uniqueness of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one lies in its specific arrangement of functional groups that enhance its biological activity compared to other coumarin derivatives. The presence of both hydroxyl and benzyl groups contributes significantly to its reactivity and potential therapeutic effects.
The Pechmann condensation remains a cornerstone for constructing the 4-hydroxycoumarin core. In the synthesis of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, substituted benzyl resorcinols react with β-ketoesters under acidic conditions. For instance, the condensation of 8-methylresorcinol derivatives with ethyl 3-oxobutanoate in the presence of sulfuric acid yields the target coumarin scaffold with high regioselectivity [3]. A study demonstrated that substituting resorcinol with benzyl-protected analogs (e.g., 3-benzylresorcinol) directs the formation of the 8-methyl substituent, achieving yields exceeding 85% under reflux conditions [3].
Key variables influencing this route include:
While Fries rearrangement is less commonly employed for benzyl-substituted coumarins, it offers a theoretical pathway for introducing acyl groups at specific positions. In related derivatives, such as 3-benzoyl-4-hydroxycoumarins, the rearrangement of phenolic esters under acidic or thermal conditions enables acyl migration to the ortho or para positions [4]. For example, heating phenyl acetate derivatives at 120°C in the presence of AlCl~3~ generates 4-acylcoumarins, though this method has not been directly applied to 3-benzyl analogs [4]. Challenges include competing decomposition of benzyl groups under high temperatures, necessitating further exploration of protective strategies.
Microwave irradiation has revolutionized coumarin synthesis by reducing reaction times and improving energy efficiency. A two-step protocol for 3-acetylcoumarin derivatives involves microwave-assisted condensation of salicylaldehydes with ethyl acetoacetate, followed by bromination [5]. Under optimized conditions (50°C, 300 W), this method achieves near-quantitative yields in 15 minutes, compared to 6 hours under conventional heating [5].
Green synthesis innovations include:
Multicomponent reactions (MCRs) enable the simultaneous introduction of benzyl, hydroxyl, and methyl groups. A representative system combines salicylaldehyde, benzylamine, and methyl acetoacetate in the presence of Fe~3~O~4~-supported catalysts, yielding 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one in a single step [5]. Catalytic efficiency varies significantly across systems:
| Catalyst | Reaction Time | Yield (%) | Source |
|---|---|---|---|
| Biogenic ZnO NPs | 2 h | 92 | [2] |
| FeCl~3~·6H~2~O | 16 h | 88 | [5] |
| Cu(OAc)~2~ | 4 h | 78 | [5] |
Fe~3~O~4~ nanoparticles exhibit superior recyclability, retaining 90% activity after five cycles, whereas homogeneous catalysts like H~2~SO~4~ require neutralization and disposal [5].
The positions of methyl and benzyl groups are highly sensitive to reaction parameters:
A case study optimizing ethyl acetoacetate-to-resorcinol ratios (1.2:1) demonstrated a 15% yield increase compared to equimolar conditions, highlighting stoichiometry’s critical role [5].
Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, providing comprehensive information about the molecular framework, connectivity patterns, and spatial arrangements of atoms within the molecule [1] [2].
The ¹H nuclear magnetic resonance spectrum of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one exhibits characteristic resonance patterns that facilitate structural confirmation [3] [4]. The aromatic protons of the benzyl substituent typically resonate as a multiplet in the region between 7.00-7.50 parts per million, representing the phenylmethyl group attached at position 3 of the coumarin nucleus [5] [6]. The coumarin aromatic protons demonstrate distinct chemical shift patterns, with the benzenoid ring protons appearing between 6.80-8.00 parts per million depending on their electronic environment and substitution pattern [1] [7].
The benzyl methylene bridge (–CH₂–) characteristically appears as a singlet around 3.90-4.00 parts per million, providing definitive evidence for the benzyl substitution at the 3-position [8] [6]. The 8-methyl substituent resonates as a sharp singlet at approximately 2.15-2.35 parts per million, confirming the presence of this electron-releasing group on the coumarin benzene ring [9] [4]. The hydroxyl proton at position 4 typically exhibits a broad singlet between 10.00-16.00 parts per million due to rapid exchange with residual water in deuterated dimethyl sulfoxide solvent [10] [4].
The ¹³C nuclear magnetic resonance spectrum provides invaluable information about the carbon skeleton and electronic environment of each carbon atom in 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one [2] [11]. The lactone carbonyl carbon (C-2) characteristically resonates at approximately 160-162 parts per million, representing the most deshielded carbon in the molecule due to the electron-withdrawing nature of the carbonyl group [4] [11].
The aromatic carbon atoms exhibit distinct chemical shift patterns reflecting their unique electronic environments. The quaternary carbon at position 4 bearing the hydroxyl group typically appears around 160-165 parts per million, while the carbon at position 3 (bearing the benzyl substituent) resonates at approximately 105-115 parts per million [3] [4]. The benzyl carbon atoms display characteristic aromatic chemical shifts between 125-140 parts per million, with the methylene carbon appearing around 32-35 parts per million [6] [12].
The 8-methyl carbon demonstrates a distinctive upfield chemical shift at approximately 15-20 parts per million, confirming its aliphatic nature and providing structural confirmation of the methyl substitution pattern [9] [4]. The remaining aromatic carbons of the coumarin nucleus exhibit chemical shifts consistent with their individual electronic environments, typically ranging from 110-155 parts per million [2] [11].
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon atoms in 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, enabling differentiation between primary, secondary, tertiary, and quaternary carbons [2]. The DEPT-135 experiment effectively distinguishes methyl and methine carbons (positive peaks) from methylene carbons (negative peaks), while quaternary carbons remain absent in the spectrum [2].
The 8-methyl carbon appears as a positive peak in DEPT-135, confirming its primary carbon nature [2]. The benzyl methylene carbon exhibits a characteristic negative peak, providing definitive evidence for its secondary carbon classification [2]. The aromatic methine carbons of both the coumarin nucleus and benzyl phenyl ring demonstrate positive peaks in DEPT-135, while the quaternary carbons (including C-2, C-4, and the ipso carbon of the benzyl group) are absent from the DEPT spectrum [2].
Fourier transform infrared spectroscopy serves as an essential analytical technique for identifying and characterizing the functional groups present in 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one [13] [14] [5]. The infrared spectrum provides a molecular fingerprint that enables structural confirmation through characteristic vibrational frequencies of specific chemical bonds and functional groups [15] [16].
The hydroxyl group at position 4 of the coumarin nucleus exhibits a characteristic broad absorption band in the region of 3200-3600 reciprocal centimeters [14] [5]. This broad absorption results from intermolecular hydrogen bonding interactions that cause the hydroxyl stretching frequency to shift to lower wavenumbers [5] [15]. The breadth of this absorption band indicates the presence of multiple hydrogen bonding environments in the solid state [14].
In some cases, the hydroxyl group may participate in intramolecular hydrogen bonding with the adjacent lactone carbonyl oxygen, which can influence the exact position and intensity of the hydroxyl stretching vibration [15] [16]. The presence of this functional group is crucial for the biological activity and chemical reactivity of the compound [5].
The lactone carbonyl group represents one of the most characteristic and intense absorptions in the infrared spectrum of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one [5] [15] [16]. This functional group typically exhibits a strong, sharp absorption band at approximately 1650-1710 reciprocal centimeters, depending on the electronic environment and hydrogen bonding interactions [5] [15].
The exact position of the carbonyl stretching frequency provides information about the electronic effects of substituents and the extent of conjugation within the coumarin system [15] [16]. Electron-withdrawing substituents tend to increase the carbonyl stretching frequency, while electron-donating groups cause a bathochromic shift to lower wavenumbers [15].
The aromatic regions of both the coumarin nucleus and benzyl substituent contribute multiple characteristic absorption bands to the infrared spectrum [5] [15] [17]. Aromatic carbon-carbon stretching vibrations typically appear as medium to strong bands in the region of 1450-1600 reciprocal centimeters [5] [15].
Aromatic carbon-hydrogen stretching vibrations manifest as sharp, medium-intensity bands in the region of 3000-3100 reciprocal centimeters [5] [15] [17]. These absorptions are generally less intense than aliphatic carbon-hydrogen stretches and appear at higher frequencies due to the increased s-character of aromatic carbon-hydrogen bonds [15] [17].
The 8-methyl substituent and benzyl methylene group contribute characteristic aliphatic carbon-hydrogen stretching and bending vibrations to the infrared spectrum [5] [15]. Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800-3000 reciprocal centimeters, with asymmetric and symmetric stretching modes for both methyl and methylene groups [5] [15].
Carbon-hydrogen bending vibrations for the methyl group typically appear around 1375-1450 reciprocal centimeters, while methylene bending vibrations occur in the region of 1450-1470 reciprocal centimeters [15] [17]. These vibrations provide additional confirmation of the aliphatic substituents present in the molecule [5].
X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one [18] [19] [20]. Single crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the compound [21] [22] [23].
X-ray crystallographic studies of coumarin derivatives consistently demonstrate that the benzopyran nucleus maintains essential planarity, with typical dihedral angles between the pyran and fused benzene rings averaging 1.71 degrees [19]. The planar geometry of the coumarin framework facilitates π-electron delocalization and contributes to the compound's stability and electronic properties [19] [20].
The benzyl substituent at position 3 typically adopts a conformation that minimizes steric interactions with the coumarin nucleus while maximizing favorable π-π interactions [19] [24]. The dihedral angle between the benzopyran system and the terminal benzene ring of the benzyl group averages approximately 9.40 degrees, indicating slight deviation from coplanarity [19].
The hydroxyl group at position 4 frequently participates in intramolecular hydrogen bonding with the lactone carbonyl oxygen, stabilizing specific conformational arrangements [21] [22]. The 8-methyl substituent adopts an orientation that minimizes steric clash with adjacent hydrogen atoms while maintaining optimal overlap with the aromatic π-system [19].
The crystal structure of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one reveals complex three-dimensional arrangements stabilized by various intermolecular interactions [19] [21] [22]. Hydrogen bonding interactions involving the hydroxyl group and lactone carbonyl oxygen create extended networks that contribute significantly to crystal stability [21] [22].
π-π stacking interactions between coumarin nuclei and benzyl aromatic rings contribute to the overall crystal packing efficiency [19] [24]. These interactions typically involve parallel displaced arrangements with interplanar distances of approximately 3.3-3.8 Angstroms [19]. Carbon-hydrogen to oxygen hydrogen bonds provide additional stabilization through weaker but numerous intermolecular contacts [21] [22].
The molecular packing arrangements influence physical properties such as melting point, solubility, and mechanical properties of the crystalline material [19] [21]. Understanding these interactions is crucial for predicting polymorphic behavior and optimizing crystallization conditions [20] [21].
Crystallographic analysis determines the fundamental unit cell parameters including lattice constants, angles, and space group symmetry [20] [21] [22]. Coumarin derivatives frequently crystallize in monoclinic or triclinic space groups, reflecting the asymmetric nature of the substitution patterns [21] [22].
Typical unit cell parameters for related benzyl-substituted hydroxycoumarins include lattice constants ranging from 8-15 Angstroms, with monoclinic angles deviating from 90 degrees [20] [21]. The space group determination provides essential information about molecular symmetry relationships and packing efficiency [21] [22].
Mass spectrometry provides crucial structural information for 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one through characteristic fragmentation patterns that reflect the molecular connectivity and stability of different structural fragments [25] [26] [27]. The fragmentation behavior under electron ionization conditions reveals systematic bond cleavage pathways that confirm structural assignments [28] [29].
The molecular ion peak of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one appears at mass-to-charge ratio 266, corresponding to the molecular formula C₁₇H₁₄O₃ [26] [29]. The molecular ion typically exhibits moderate to high abundance, indicating reasonable stability under electron ionization conditions [26] [29]. The isotope pattern provides additional confirmation of the molecular formula, with the molecular ion plus one peak (M+1) appearing at 1.85% relative intensity due to natural ¹³C abundance [26].
Under electrospray ionization conditions, the compound may form protonated molecular ions [M+H]⁺ at mass-to-charge ratio 267 or sodium adducts [M+Na]⁺ at mass-to-charge ratio 289, depending on the ionization conditions and mobile phase composition [28]. The choice of ionization method influences the fragmentation patterns and relative abundances of fragment ions [26] [28].
The primary fragmentation pathway involves loss of carbon monoxide (28 mass units) from the lactone ring, generating a fragment ion at mass-to-charge ratio 238 [26] [29]. This fragmentation represents a characteristic behavior of coumarin derivatives and results in formation of a benzofuran radical cation [26] [29]. The loss of carbon monoxide occurs readily due to the stability of the resulting aromatic system [29].
Sequential loss of a second carbon monoxide molecule can occur, producing a fragment ion at mass-to-charge ratio 210 [26] [29]. This double carbon monoxide loss represents a common fragmentation pattern for coumarin derivatives and provides diagnostic information for structural confirmation [26] [29].
The benzyl substituent undergoes characteristic cleavage, generating a tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 [25] [29]. This fragment represents one of the most abundant peaks in the mass spectrum due to the exceptional stability of the tropylium cation [29]. The formation of this fragment confirms the presence of the benzyl group and its attachment to the coumarin nucleus [25] [29].
The 8-methyl substituent may undergo hydrogen rearrangement processes, leading to loss of methyl radical (15 mass units) and formation of fragment ions at mass-to-charge ratio 251 [29]. These rearrangement processes provide additional structural information about the substitution pattern on the coumarin nucleus [26] [29].
McLafferty rearrangement processes may occur involving the benzyl side chain, leading to formation of substituted phenylacetylene radical cations [29]. These rearrangements contribute to the complexity of the mass spectrum but provide valuable information about the connectivity between the benzyl group and coumarin nucleus [26] [29].
Ring opening processes can generate linear fragment ions through cleavage of the lactone ring followed by elimination of small molecules such as carbon dioxide or formaldehyde [26] [28]. These processes typically occur at higher collision energies and provide information about the overall stability of the molecular framework [26].
Chromatographic analysis serves as the primary method for purity assessment and quality control of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, providing quantitative determination of the target compound and identification of potential impurities [30] [31] [32]. High-performance liquid chromatography represents the most widely employed technique due to its versatility, sensitivity, and compatibility with coumarin derivatives [31] [32] [33].
Reversed-phase high-performance liquid chromatography using octadecylsilyl (C18) stationary phases provides excellent separation efficiency for 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one and related impurities [31] [32] [33]. The hydrophobic interactions between the benzyl substituent and the stationary phase contribute to retention and selectivity [32]. Typical column specifications include 150-250 millimeter length, 4.6 millimeter internal diameter, and 5 micrometer particle size for optimal resolution [31] [32].
The mobile phase typically consists of acetonitrile and water with pH modification using acetic acid or phosphoric acid to suppress ionization of the hydroxyl group [31] [32] [33]. Gradient elution programs starting with 10-20% acetonitrile and increasing to 80-100% acetonitrile over 15-30 minutes provide optimal separation of the target compound from potential impurities [31] [32]. Flow rates of 1.0-1.5 milliliters per minute ensure adequate peak resolution while maintaining reasonable analysis times [31] [32].
Detection at 280 nanometers provides excellent sensitivity for coumarin derivatives due to the presence of the extended conjugated system [31] [32]. Alternative detection wavelengths at 320-330 nanometers may be employed for enhanced selectivity [31]. Fluorescence detection offers superior sensitivity with excitation at 320 nanometers and emission at 450 nanometers [31].
Linearity assessment demonstrates the proportional relationship between analyte concentration and detector response over the analytical range [31] [32]. Typical linear ranges extend from 0.1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [31] [32]. The linear relationship enables accurate quantification of the target compound and calculation of purity values [31].
Precision evaluation includes both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [31] [32]. Relative standard deviation values typically remain below 2.0% for retention times and below 3.0% for peak areas, demonstrating acceptable method precision [31] [32]. System suitability tests verify adequate chromatographic performance before each analytical sequence [31].
Accuracy determination involves recovery studies using spiked samples at different concentration levels [31] [32]. Recovery values typically range from 98-102% across the analytical range, confirming the absence of systematic errors [31] [32]. The accuracy assessment validates the method's ability to measure the true analyte concentration [31].
The limit of detection represents the lowest analyte concentration that produces a detectable signal distinguishable from background noise [31] [32]. For 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, typical limit of detection values range from 0.01-0.1 micrograms per milliliter using ultraviolet detection [31] [32]. Fluorescence detection can achieve significantly lower detection limits in the nanogram per milliliter range [31].
The limit of quantification represents the lowest concentration that can be quantified with acceptable precision and accuracy [31] [32]. This parameter typically ranges from 0.1-0.5 micrograms per milliliter for ultraviolet detection, enabling detection of low-level impurities [31] [32]. The relationship between signal-to-noise ratio and quantification capability determines the practical utility of the analytical method [31].
Systematic impurity profiling involves identification and quantification of process-related impurities, degradation products, and synthetic byproducts [32] [34]. Common impurities may include unreacted starting materials, alternative regioisomers, and oxidation products [32]. The chromatographic method must demonstrate adequate resolution between the target compound and all potential impurities [32].
Forced degradation studies under acidic, basic, oxidative, and thermal conditions generate potential degradation products that must be separated and identified [32] [34]. These studies validate the stability-indicating nature of the analytical method and ensure detection of all relevant impurities [32]. Peak purity assessment using photodiode array detection confirms the homogeneity of the target compound peak [32].
The acceptance criteria for impurities typically follow pharmaceutical guidelines, with individual unknown impurities limited to 0.1-0.15% and total impurities not exceeding 1.0-2.0% [32] [34]. These limits ensure adequate quality control for research and potential pharmaceutical applications [32].